N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes a thiazole ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the dimethoxyphenyl and acyl groups. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure and application compared to (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID.
Ringer’s lactate solution: Although primarily used in medical applications, this solution contains different chemical components and serves a different purpose.
Uniqueness
The uniqueness of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O5S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24N2O5S/c1-11(2)8-14(19(23)24)21-16(22)9-12-10-27-18(20-12)13-6-5-7-15(25-3)17(13)26-4/h5-7,10-11,14H,8-9H2,1-4H3,(H,21,22)(H,23,24)/t14-/m0/s1 |
InChI Key |
KZCWXMZVMSWVDU-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.